molecular formula C21H29NO2 B3874789 4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine

4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine

Cat. No.: B3874789
M. Wt: 327.5 g/mol
InChI Key: UKKOHDVNWVUEIG-UHFFFAOYSA-N
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Description

4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine is an organic compound that belongs to the class of phenethylamines. These compounds are known for their diverse range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-17(22-15-7-10-18-8-5-4-6-9-18)11-12-19-13-14-20(23-2)16-21(19)24-3/h4-6,8-9,13-14,16-17,22H,7,10-12,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKOHDVNWVUEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=C(C=C(C=C1)OC)OC)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine typically involves multi-step organic reactions. One common approach is the reductive amination of a ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, such as acting on neurotransmitter systems.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine would involve its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine: can be compared with other phenethylamines, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and phenylpropyl groups. These structural features may confer distinct biological activities and chemical reactivity compared to other phenethylamines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine
Reactant of Route 2
4-(2,4-dimethoxyphenyl)-N-(3-phenylpropyl)butan-2-amine

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